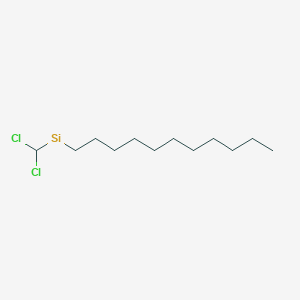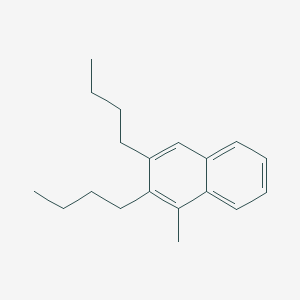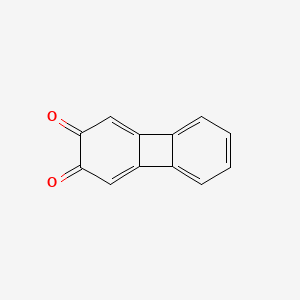
2,3-Biphenylenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Biphenylenedione is an organic compound with the molecular formula C12H8O2. It is a derivative of biphenylene, characterized by the presence of two ketone groups at the 2 and 3 positions of the biphenylene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Biphenylenedione can be synthesized through the oxidation of biphenylene derivatives. One common method involves the use of lead tetraacetate (Pb(OAc)4) as an oxidizing agent. The reaction typically proceeds under mild conditions, yielding this compound as a major product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar oxidative pathways as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the oxidation process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Biphenylenedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted biphenylenediones.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate (Pb(OAc)4) and manganese triacetate (Mn(OAc)3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various electrophiles, such as halogens and nitro groups, can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of biphenylene diols.
Substitution: Formation of substituted biphenylenediones with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Biphenylenedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2,3-biphenylenedione involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
Biphenylene: The parent compound of 2,3-biphenylenedione, lacking the ketone groups.
1,2-Benzoquinone: A similar quinone derivative with ketone groups on a benzene ring.
2,3-Dichlorobiphenyl: A biphenyl derivative with chlorine substituents instead of ketone groups.
Uniqueness: this compound is unique due to its specific positioning of ketone groups on the biphenylene ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various redox and substitution reactions makes it a versatile compound in organic synthesis and research .
Eigenschaften
CAS-Nummer |
66231-76-3 |
|---|---|
Molekularformel |
C12H6O2 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
biphenylene-2,3-dione |
InChI |
InChI=1S/C12H6O2/c13-11-5-9-7-3-1-2-4-8(7)10(9)6-12(11)14/h1-6H |
InChI-Schlüssel |
JEZVYOLUWPBCMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=O)C(=O)C=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


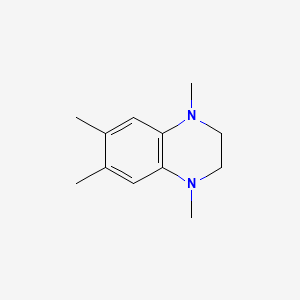
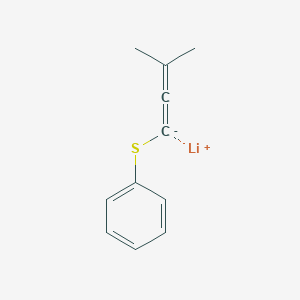
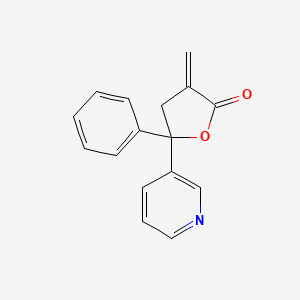
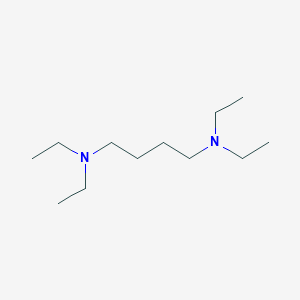
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
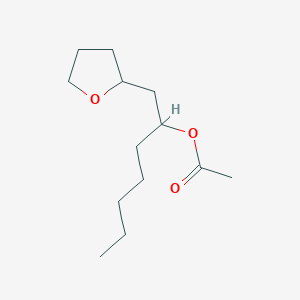
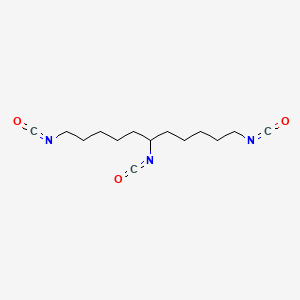


![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
